Norlevorphanol
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Overview
Description
Norlevorphanol is an opioid analgesic belonging to the morphinan family. It is the levo-isomer of 3-hydroxymorphinan (morphinan-3-ol) and has the chemical formula C₁₆H₂₁NO. Despite its potential, this compound was never marketed and remains a Schedule I controlled substance in the United States .
Preparation Methods
Synthetic Routes and Reaction Conditions
Norlevorphanol can be synthesized through several methods, typically involving the reduction of morphinan derivatives. One common route involves the catalytic hydrogenation of 3-hydroxymorphinan under specific conditions to yield this compound. The reaction typically requires a palladium or platinum catalyst and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-pressure hydrogenation reactors and efficient catalytic systems would be essential to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Norlevorphanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated morphinan derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated morphinan derivatives.
Substitution: Alkylated or acylated morphinan derivatives.
Scientific Research Applications
Norlevorphanol has several applications in scientific research:
Chemistry: Used as a reference compound in the study of opioid receptor binding and activity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Studied for its potential analgesic properties and mechanisms of action.
Industry: Potential applications in the synthesis of other pharmacologically active morphinan derivatives
Mechanism of Action
Norlevorphanol exerts its effects primarily through interaction with the mu-opioid receptor, a G-protein-coupled receptor involved in pain modulation. Upon binding, it activates intracellular signaling pathways that result in analgesic effects. The compound’s efficacy is influenced by its affinity for the receptor and its ability to cross the blood-brain barrier .
Comparison with Similar Compounds
Similar Compounds
Levallorphan: Another morphinan derivative with opioid antagonist properties.
Levorphanol: A potent opioid analgesic with similar structure but different pharmacological profile.
Levomethorphan: An isomer with distinct pharmacological effects.
Uniqueness
Norlevorphanol is unique due to its specific isomeric form and its high affinity for the mu-opioid receptor. Unlike some of its analogs, it was never marketed, making it primarily of interest for research rather than clinical use .
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Properties
CAS No. |
39131-41-4 |
---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
(1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/t13-,15+,16+/m0/s1 |
InChI Key |
IYNWSQDZXMGGGI-NUEKZKHPSA-N |
SMILES |
C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O |
Isomeric SMILES |
C1CC[C@@]23CCN[C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O |
Canonical SMILES |
C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O |
Related CAS |
63732-85-4 (hydrobromide) 53448-65-0 (hydrochloride salt/solvate) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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